3-(Trifluoroacetyl)tetrahydrothiopyran-4-one

Descripción

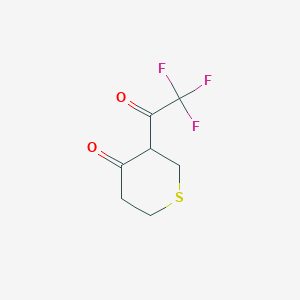

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one (CAS 1721489) is a fluorinated heterocyclic compound with the molecular formula C₇H₇F₃O₂S and a molecular weight of 212.19 g/mol . Structurally, it consists of a tetrahydrothiopyran-4-one core substituted with a trifluoroacetyl group (-COCF₃) at the 3-position. This electron-withdrawing group significantly influences its reactivity, solubility, and stability, making it a valuable intermediate in pharmaceuticals and agrochemicals .

The compound is synthesized via reactions involving trifluoroacetyl chloride or anhydride, often under conditions that preserve the integrity of the thiopyranone ring . Its applications include serving as a precursor for fungicides and bioactive molecules, leveraging the metabolic stability imparted by the trifluoromethyl group .

Propiedades

IUPAC Name |

3-(2,2,2-trifluoroacetyl)thian-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFIQOLOLYNACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(C1=O)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664352 | |

| Record name | 3-(Trifluoroacetyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2064-82-6 | |

| Record name | 3-(Trifluoroacetyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates. This reaction is carried out in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH) as a base . The intermediate products, 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, are then hydrolyzed and decarboxylated by heating in 10-15% sulfuric acid (H2SO4) .

Another method involves the double addition of hydrogen sulfide or its derivatives to divinyl ketones. This reaction can be performed using sodium sulfide (Na2S) in tert-butyl methyl ether medium with tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate as catalysts .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for yield, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and minimize human intervention.

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other functional groups.

Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted thiopyran derivatives.

Aplicaciones Científicas De Investigación

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one involves its interaction with molecular targets through its trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The sulfur atom in the thiopyran ring can also participate in redox reactions, further modulating the compound’s biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The key differentiating feature of 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one is the trifluoroacetyl substituent, which contrasts with alkyl, aryl, or other electron-donating/withdrawing groups in related thiopyranones. Below is a comparative analysis:

Table 1: Structural Comparison of Thiopyran-4-one Derivatives

Table 2: Reactivity in Reductive Amination

| Compound | Reaction Partner | Yield (%) | Reference |

|---|---|---|---|

| This compound | Piperazine derivatives | 75–85 | |

| Tetrahydrothiopyran-4-one | Primary amines | 50–60 | |

| 3-Methyltetrahydrothiopyran-4-one | Aryl boronic acids | 40–55 |

Physicochemical Properties

- Solubility : The trifluoroacetyl group reduces water solubility compared to polar derivatives like 1,1-dioxo-tetrahydro-thiopyran-4-one, which has higher solubility in polar solvents due to its sulfone group .

- Thermal Stability: Trifluoroacetyl derivatives exhibit superior thermal stability (decomposition >200°C) compared to alkyl-substituted thiopyranones (decomposition ~150°C) .

Actividad Biológica

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one is a sulfur-containing heterocyclic compound notable for its tetrahydrothiopyran ring structure and trifluoroacetyl group. This unique combination enhances its reactivity and solubility, making it a promising candidate in medicinal chemistry, particularly for its biological activities against various pathogens.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's trifluoroacetyl group increases its electrophilicity, allowing it to participate in nucleophilic addition reactions. Such reactions are crucial for the compound's interactions with biological targets, particularly in the context of anti-parasitic activity.

Biological Activity

Research indicates that this compound exhibits significant anti-parasitic properties . It has been particularly effective against kinetoplastid parasites, such as Trypanosoma brucei, which is responsible for sleeping sickness. The mechanism of action is thought to involve redox reactions that disrupt the metabolic processes of these parasites.

The compound may act as a Michael acceptor, leading to irreversible modifications of target proteins, especially thiols. This characteristic is essential for designing inhibitors targeting enzymes involved in redox reactions within pathogenic organisms.

Comparative Analysis with Similar Compounds

A comparative analysis highlights other compounds with structural similarities and their biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Dihydropyran | Reacts readily with nucleophiles; versatile in synthesis |

| 2,6-Diaryl-4H-tetrahydrothiopyran-4-one | Tetrahydrothiopyran | Exhibits anti-parasitic properties; used in medicinal research |

| 3-Trifluoroacetylchromone | Chromone | Known for hetero-Diels-Alder reactions; diverse applications |

The unique combination of the tetrahydrothiopyran ring and the trifluoroacetyl group provides enhanced solubility and reactivity compared to other compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related tetrahydrothiopyran derivatives:

- Anti-Kinetoplastidal Activity : A study assessed the anti-trypanosomal activity of various tetrahydrothiopyran derivatives. The results indicated that certain derivatives exhibited potent activity against both T. brucei and Leishmania species, with some compounds achieving IC50 values in the low micromolar range .

- Selectivity Index Evaluation : In another study, sulfoxides derived from tetrahydrothiopyran exhibited improved activity against T. cruzi while maintaining acceptable toxicity levels. The selectivity index was noted to be around 10 for some derivatives, indicating a favorable therapeutic window .

Q & A

Q. What are the optimal synthetic routes for 3-(trifluoroacetyl)tetrahydrothiopyran-4-one, and how can reaction efficiency be validated?

The synthesis typically involves trifluoroacetylation of tetrahydrothiopyran-4-one. A validated method includes reacting tetrahydrothiopyran-4-one with trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine (Et3N) in tetrahydrofuran (THF) at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography . Efficiency is assessed by <sup>1</sup>H/<sup>13</sup>C NMR to confirm the introduction of the trifluoroacetyl group (characteristic CF3 signals at ~110–120 ppm in <sup>19</sup>F NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : <sup>19</sup>F NMR for CF3 group identification (~-70 to -75 ppm), <sup>13</sup>C NMR for carbonyl signals (C=O at ~170–190 ppm), and <sup>1</sup>H NMR for thiopyran ring protons (δ 2.5–4.0 ppm) .

- IR Spectroscopy : Peaks at ~1650–1750 cm<sup>−1</sup> (C=O stretch) and ~1250–1350 cm<sup>−1</sup> (C-F stretch) .

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 209.17 (calculated for C7H7F3O2S) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroacetyl group influence the reactivity of the thiopyranone ring?

The trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard additions or reductions). Computational studies (DFT) suggest decreased electron density at the thiopyranone oxygen, altering regioselectivity in reactions compared to non-fluorinated analogs . Experimental validation involves comparing reaction kinetics with tetrahydrothiopyran-4-one derivatives lacking the CF3 group .

Q. What analytical challenges arise in distinguishing this compound from structural analogs?

Key challenges include:

Q. How can experimental design mitigate contradictions in reported synthetic yields?

Contradictions often stem from solvent polarity, catalyst loading, or moisture sensitivity. A factorial design approach is recommended:

- Variables : Solvent (THF vs. DCM), base (Et3N vs. pyridine), and temperature (0°C vs. RT).

- Response metrics : Yield, purity (HPLC), and reaction time .

- Validation : Reproducibility across ≥3 independent trials .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation (no specific LD50 data available) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Methodological & Data Analysis Questions

Q. How can computational modeling support the interpretation of experimental spectral data?

Q. What strategies resolve discrepancies between theoretical and experimental melting points?

Discrepancies may arise from polymorphic forms or impurities. Strategies include:

- Recrystallization : Test solvents (e.g., ethanol/water) to isolate pure crystals.

- DSC analysis : Determine melting point ranges and enthalpy changes .

Q. How is this compound utilized in medicinal chemistry research?

The CF3 group enhances metabolic stability and binding affinity in drug candidates. Example applications:

- Antihistamine analogs : Sulfonium salts derived from thiopyranones show activity in preclinical models .

- Enzyme inhibitors : Fluorinated ketones act as protease inhibitors via transition-state mimicry .

Data Contradiction & Reproducibility

Q. How should researchers address conflicting reactivity data in published studies?

- Contextual analysis : Compare reaction conditions (e.g., anhydrous vs. humid environments).

- Control experiments : Replicate cited methods with standardized reagents.

- Peer validation : Collaborate with independent labs to verify results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.